N(2),3-Ethenodeoxyguanosine
Vue d'ensemble
Description
N(2),3-Ethenodeoxyguanosine (εdGuo) is a modified nucleoside formed by the reaction of DNA with vinyl chloride or its metabolite chloroacetaldehyde. It is a product of vinyl chloride's reaction with DNA in vivo and has been synthesized in vitro from its ultimate metabolite, chloroacetaldehyde . This compound has been identified in the liver of vinyl chloride-exposed rats and is considered a highly efficient mutagen in transcription . The synthesis of εdGuo and its derivatives, such as the 5'-triphosphate, has facilitated the study of its base pairing properties and its potential role in mutagenesis .
Synthesis Analysis
The synthesis of εdGuo has been achieved through a reaction starting with O6-benzyl-2'-deoxyguanosine 5'-phosphate, which is then reacted with bromoacetaldehyde in slightly alkaline media to prevent significant loss of the sugar . The synthesis of the four stereoisomers of 2,3-epoxy-4-hydroxynonanal (EHN) and their reactivity with deoxyguanosine has also been reported, leading to the formation of etheno adducts including 1,N(2)-etheno-2'-deoxyguanosine . Additionally, an efficient method for the synthesis of the exocyclic 1,N(2)-etheno adduct of 2'-deoxyguanosine and its incorporation into DNA oligomers has been described .
Molecular Structure Analysis
The molecular structure of εdGuo has been characterized in various studies. For instance, the structure of the 1,N2-ethenodeoxyguanosine lesion in a specific sequence opposite a one-base deletion has been examined, revealing that the lesion adopts the anti conformation about the glycosyl bond and that the etheno moiety is accommodated within the helix . At pH 5.2, the 1,N2-ethenodeoxyguanosine adduct forms a Hoogsteen pair with the complementary cytosine, indicating that the lesion can exist as a blend of conformations in duplex DNA .
Chemical Reactions Analysis
The mutagenic potential of εdGuo has been demonstrated using a site-directed kinetic assay, showing that εdGuo can pair with thymine (T) with a frequency 2- to 4-fold greater than the analogous wobble pair G.T, which could lead to G→A transitions and potentially initiate malignant transformation . The vinyl chloride-derived nucleoside εdGuo has been shown to be a highly efficient mutagen in transcription, with dT incorporation representing a mutagenic event occurring with approximately 20% frequency .
Physical and Chemical Properties Analysis
The stability of the glycosyl bond in εdGuo has been a significant focus of research due to its lability. The glycosyl bond cleavage is pH-dependent, with a half-life at 37°C and pH 6 of approximately 3.5 hours for the nucleoside and 7-10 hours for the nucleotides. However, when incorporated into polymers, the stability of the glycosyl bond increases significantly, with a half-life of approximately 600 hours . The development of monoclonal antibodies specific for εdGuo has facilitated the quantitation of adducts in cells exposed to chloroacetaldehyde, further highlighting the compound's relevance in mutagenesis studies .
Applications De Recherche Scientifique
Synthesis and Stability
- N(2),3-Ethenodeoxyguanosine (εdGuo) is synthesized as a product in double-stranded DNA treated with vinyl chloride or chloroacetaldehyde. The glycosyl bond's stability in εdGuo is a significant focus, revealing that under slightly alkaline conditions, εdGuo can be incorporated into polymers for mutagenesis studies (Kuśmierek, Folkman, & Singer, 1989).
Monoclonal Antibodies and Detection
- Monoclonal antibodies specific for N(2),3-Ethenodeoxyguanosine have been developed, enabling the quantitation of adducts in cells exposed to chloroacetaldehyde. This highlights the potential use of N(2),3-Ethenodeoxyguanosine as a biomarker in carcinogenesis studies (Foiles et al., 1993).
DNA Interactions and Mutagenic Potential
- Studies on 1,N2-Ethenodeoxyguanosine indicate its role in DNA interactions, particularly in chloroacetaldehyde-treated polynucleotides and DNA. This compound's stability and reaction with DNA components have implications for understanding DNA damage and repair mechanisms (Kuśmierek & Singer, 1992).
Role as a Marker in DNA Damage
- The formation of 1,N2-Ethenodeoxyguanosine from trans-4-hydroxy-2-nonenal suggests its potential as a marker for assessing DNA damage caused by lipid peroxidation products. This research indicates the compound's utility in studying the biological impacts of oxidative stress and related pathologies (Sodum & Chung, 1988).
Structural Insights
- Investigations into the structure of the 1,N2-Ethenodeoxyguanosine adduct, especially in relation to duplex DNA, provide valuable insights into the compound's influence on DNA stability and the potential mechanisms of mutagenesis (Shanmugam et al., 2008).
Practical Synthesis
- Efficient methods for the synthesis of N(2),3-Ethenodeoxyguanosine have been developed, enhancing its accessibility for further research and applications in the study of DNA modifications and damage mechanisms (Khazanchi, Yu, & Johnson, 1993).
Quantitative Analysis
- Analytical techniques, such as LC-MS/MS, have been utilized to quantitatively analyze N(2),3-Ethenodeoxyguanosine in DNA, demonstrating its use as a biomarker for evaluating DNA damage in biological samples (Chen & Lin, 2011).
Propriétés
IUPAC Name |
1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(20)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18-19H,3-4H2,(H,13,15,20)/t6-,7+,8?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHWHZGZQYBCAZ-KJFJCRTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC1N2C=NC3=C2N4C=CN=C4NC3=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923651 | |
Record name | 1-(2-Deoxypentofuranosyl)-1H-imidazo[2,1-b]purin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N(2),3-Ethenodeoxyguanosine | |
CAS RN |
121055-53-6 | |
Record name | N(2),3-Ethenodeoxyguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121055536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxypentofuranosyl)-1H-imidazo[2,1-b]purin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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